Cas no 1806313-96-1 (5-Hydroxy-6-(trifluoromethyl)picolinonitrile)

5-Hydroxy-6-(trifluoromethyl)picolinonitrile 化学的及び物理的性質
名前と識別子
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- 5-Hydroxy-6-(trifluoromethyl)picolinonitrile
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- インチ: 1S/C7H3F3N2O/c8-7(9,10)6-5(13)2-1-4(3-11)12-6/h1-2,13H
- InChIKey: JVJDEZKAPPGFPR-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC=C(C#N)N=1)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 232
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 56.9
5-Hydroxy-6-(trifluoromethyl)picolinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029007540-500mg |
5-Hydroxy-6-(trifluoromethyl)picolinonitrile |
1806313-96-1 | 95% | 500mg |
$1,668.15 | 2022-03-31 | |
Alichem | A029007540-250mg |
5-Hydroxy-6-(trifluoromethyl)picolinonitrile |
1806313-96-1 | 95% | 250mg |
$960.40 | 2022-03-31 | |
Alichem | A029007540-1g |
5-Hydroxy-6-(trifluoromethyl)picolinonitrile |
1806313-96-1 | 95% | 1g |
$2,895.00 | 2022-03-31 |
5-Hydroxy-6-(trifluoromethyl)picolinonitrile 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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6. Back matter
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
5-Hydroxy-6-(trifluoromethyl)picolinonitrileに関する追加情報
Recent Advances in the Study of 5-Hydroxy-6-(trifluoromethyl)picolinonitrile (CAS: 1806313-96-1)
The compound 5-Hydroxy-6-(trifluoromethyl)picolinonitrile (CAS: 1806313-96-1) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic compound, featuring a trifluoromethyl group and a nitrile functionality, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on its synthetic pathways, physicochemical properties, and biological activities, positioning it as a valuable scaffold for drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic optimization of 5-Hydroxy-6-(trifluoromethyl)picolinonitrile, achieving an improved yield of 78% through a novel palladium-catalyzed cyanation reaction. The research team emphasized the importance of the trifluoromethyl group in enhancing metabolic stability and membrane permeability, while the nitrile moiety served as a versatile handle for further derivatization. These findings have important implications for the scalable production of this compound and its analogs.
In the field of kinase inhibition, 5-Hydroxy-6-(trifluoromethyl)picolinonitrile has shown remarkable activity as a JAK2 inhibitor. A recent preclinical study demonstrated its IC50 of 12 nM against JAK2 kinase, with excellent selectivity over other JAK family members. The compound's unique binding mode, revealed through X-ray crystallography, involves key hydrogen bonding interactions with the hinge region of the kinase domain. This structural insight has guided the design of second-generation inhibitors with improved potency and pharmacokinetic properties.
The compound's potential in CNS disorders has also been investigated. A 2024 study in ACS Chemical Neuroscience reported that 5-Hydroxy-6-(trifluoromethyl)picolinonitrile derivatives exhibited significant neuroprotective effects in cellular models of Parkinson's disease. The lead compound in this series reduced α-synuclein aggregation by 65% at 10 μM concentration, suggesting its potential as a disease-modifying therapeutic agent. The researchers attributed this activity to the compound's ability to modulate protein-protein interactions while maintaining good blood-brain barrier penetration.
Recent ADME studies have provided valuable pharmacokinetic data for 5-Hydroxy-6-(trifluoromethyl)picolinonitrile. The compound shows moderate plasma protein binding (78%) and acceptable metabolic stability in human liver microsomes, with a half-life of 42 minutes. These properties, combined with its favorable solubility profile (pH 7.4 solubility >200 μg/mL), make it an attractive candidate for further development. Ongoing formulation studies are exploring salt forms and prodrug approaches to optimize its oral bioavailability.
The future research directions for 5-Hydroxy-6-(trifluoromethyl)picolinonitrile include expanding its therapeutic applications through targeted derivatization and investigating its potential in combination therapies. Several pharmaceutical companies have included this scaffold in their discovery pipelines, particularly for inflammatory diseases and oncology indications. As the understanding of its structure-activity relationships continues to grow, 5-Hydroxy-6-(trifluoromethyl)picolinonitrile is poised to make significant contributions to medicinal chemistry and drug development in the coming years.
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